![molecular formula C8H15BrO B13168615 [(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
[(3-Bromo-2-methylpropoxy)methyl]cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Bromo-2-methylpropoxy)methyl]cyclopropane is an organic compound with the molecular formula C8H15BrO It is a cyclopropane derivative, characterized by the presence of a bromine atom and a methylpropoxy group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2-methylpropoxy)methyl]cyclopropane typically involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes cyclopropanation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Bromo-2-methylpropoxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Alcohols
Oxidation: Ketones or aldehydes
Reduction: Hydrocarbons
Applications De Recherche Scientifique
[(3-Bromo-2-methylpropoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(3-Bromo-2-methylpropoxy)methyl]cyclopropane involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropane ring play crucial roles in its reactivity and biological activity. The compound can undergo nucleophilic substitution reactions, leading to the formation of biologically active intermediates that interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl methyl bromide
- Cyclopropyl ethyl bromide
- Cyclopropyl propyl bromide
Uniqueness
[(3-Bromo-2-methylpropoxy)methyl]cyclopropane is unique due to the presence of both a bromine atom and a methylpropoxy group attached to the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H15BrO |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
(3-bromo-2-methylpropoxy)methylcyclopropane |
InChI |
InChI=1S/C8H15BrO/c1-7(4-9)5-10-6-8-2-3-8/h7-8H,2-6H2,1H3 |
Clé InChI |
KOPPVKRDWKQORW-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


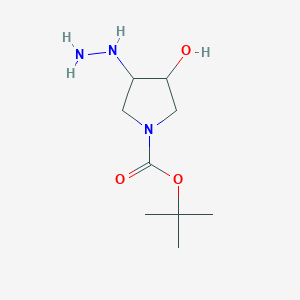
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
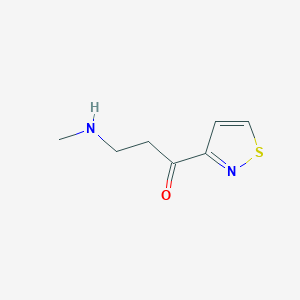
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
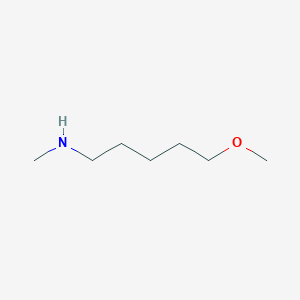

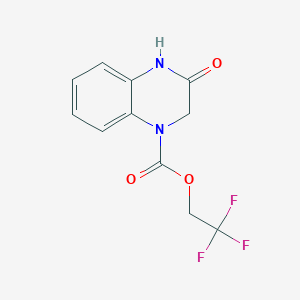
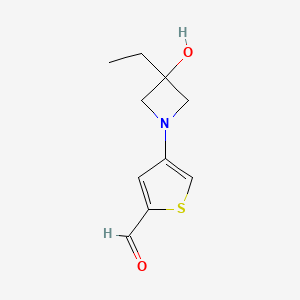
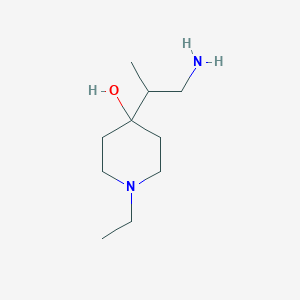

![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)
![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
